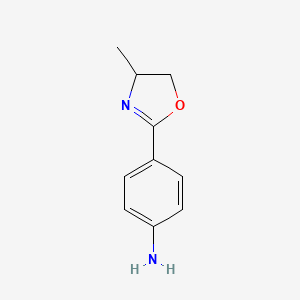

4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline

Beschreibung

Eigenschaften

CAS-Nummer |

144232-55-3 |

|---|---|

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |

InChI |

InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |

InChI-Schlüssel |

LPIISCBPIBSJQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC(=N1)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 4-methyl-4,5-dihydrooxazole with aniline under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and catalysts like Lewis acids.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Production of amine derivatives.

Substitution: Generation of various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline is an organic compound featuring an aniline group and a dihydro-1,3-oxazole moiety. It has a molecular formula of and a molecular weight of 176.21 g/mol . The presence of nitrogen and oxygen heteroatoms influences the compound's reactivity and biological activity, making it potentially useful in pharmaceuticals and materials science.

Chemical Properties and Structure

Key data regarding the chemical properties of this compound :

- IUPAC Name : this compound

- Molecular Weight : 176.21 g/mol

- Molecular Formula :

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 1

- XLogP3-AA : 1.2

- Topological Polar Surface Area : 47.6 Ų

- Heavy Atom Count : 13

- Complexity : 207

The chemical structure can be represented using different formats :

- InChI : InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3

- InChIKey : LPIISCBPIBSJQR-UHFFFAOYSA-N

- SMILES : CC1COC(=N1)C2=CC=C(C=C2)N

Potential Applications

This compound's properties make it suitable for various applications:

- Pharmaceuticals: Due to the presence of nitrogen and oxygen heteroatoms, this compound can influence biological activity, making it a candidate for drug development.

- Materials Science: The unique structural features can be utilized in the synthesis of novel materials.

Interaction Studies

Wirkmechanismus

The mechanism by which 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the oxazoline ring or the aromatic aniline group, leading to variations in steric, electronic, and catalytic properties.

Physical and Chemical Properties

Melting Points :

- The target compound lacks direct melting point data, but analogues like 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline derivatives exhibit melting points ranging from 64–65°C (brominated analogue) to 111–113°C (triazenido-benzamide derivatives) .

- Steric bulk (e.g., t-Bu in 8b) typically raises melting points due to crystalline packing efficiency .

Synthesis Yields :

Stability and Reactivity

- Oxazoline Ring Stability: Geminal dimethyl substituents (e.g., 4,4-diMe) significantly enhance ring stability against hydrolysis compared to monosubstituted derivatives . Electron-withdrawing groups (e.g., Br in C₉H₉BrN₂O) increase electrophilicity, accelerating nucleophilic substitution but reducing thermal stability .

Coordination Chemistry :

Research Findings and Trends

- Catalytic Performance : Substituent size correlates with enantioselectivity in asymmetric reactions. For example, 8b (t-Bu) achieves >90% ee in nitroaldol reactions, while smaller groups (Me, iPr) yield lower selectivity .

- Material Design : Methyl-substituted oxazolines (e.g., MeOPAM) form optically active polymers with rare-earth metals, suggesting applications in chiral sensors or catalysts .

- Synthetic Innovations: Palladium-catalyzed cross-coupling (e.g., in 8b-derived triazines) highlights the versatility of oxazoline-aniline ligands in constructing complex organometallics .

Biologische Aktivität

4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an aniline group linked to a dihydro-1,3-oxazole moiety. This unique structure allows it to participate in various biochemical interactions, making it a candidate for drug discovery and therapeutic applications. The presence of nitrogen and oxygen heteroatoms in the structure can influence its reactivity and biological activity .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 144232-55-3 |

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer properties similar to other oxazole derivatives. Research has shown that compounds with similar structures can interact with various enzymes and receptors involved in cancer pathways .

Case Study: Cytotoxic Activity

In vitro studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain analogs showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines . This suggests that this compound could potentially be developed into a therapeutic agent for cancer treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Flow cytometry assays indicate that certain derivatives can induce apoptosis in cancer cells in a dose-dependent manner.

- Cell Cycle Arrest : Some studies suggest that these compounds can arrest the cell cycle at the G0-G1 phase, disrupting normal cellular functions and promoting cell death .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying levels of biological activity:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiazole | Contains thiazole instead of oxazole | Antifungal activity |

| 5-Methylisoxazole | Similar heterocyclic structure | Neuroprotective effects |

| 2-Aminobenzothiazole | Contains benzothiazole moiety | Anticancer properties |

| 4-(5-Methylthiazolyl)aniline | Thiazole ring substituted on aniline | Potential use in agrochemicals |

This table illustrates the diversity within nitrogen-containing heterocycles and their varying biological activities. The differences in heteroatoms contribute significantly to their unique properties compared to this compound.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves cyclization of nitrile precursors with hydroxylamine derivatives or palladium-catalyzed cross-coupling reactions. For example, 2-[(4S)-4-substituted oxazol-2-yl]aniline derivatives are synthesized via cyclization of 2-aminobenzonitrile with chiral amino alcohols under acidic conditions . Another route involves diazotization of 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline followed by coupling with aryl amines, where reaction temperature (<268 K) and stoichiometric control of NaNO₂ are critical to minimize by-products . Key factors affecting yields include:

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL (v.2018/3) is recommended for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For example, intramolecular N–H···N hydrogen bonds in oxazoline derivatives are resolved using SHELXL’s restraints for planar amine groups .

- Visualization : ORTEP-3 or Mercury software generates publication-quality thermal ellipsoid plots .

Q. What spectroscopic techniques are used to characterize this compound, and how are data discrepancies resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC experiments. For example, the oxazoline ring protons resonate at δ 3.8–4.5 ppm (ABX splitting patterns) . Discrepancies between expected and observed peaks (e.g., unexpected splitting) may indicate stereochemical impurities, resolved via chiral HPLC (Chiralcel OD-H column) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 205.1334 for C₁₁H₁₃N₂O) .

- IR Spectroscopy : The C=N stretch (1650–1680 cm⁻¹) and NH₂ bends (1600–1620 cm⁻¹) validate oxazoline and aniline moieties .

Advanced Research Questions

Q. How does the stereochemistry of the oxazoline ring influence the compound’s efficacy in asymmetric catalysis?

Methodological Answer: The (4S)-configuration in the oxazoline ring dictates ligand-metal coordination geometry. For example, in Cu-catalyzed nitro-aldol reactions, the tert-butyl substituent at C4 induces a distorted tetrahedral Cu center, enhancing enantioselectivity (up to 92% ee) . Key design principles:

- Steric effects : Bulky substituents (e.g., tert-butyl) at C4 restrict rotation, stabilizing chiral pockets .

- Electronic effects : Electron-withdrawing groups (e.g., triazine) on the aniline moiety improve Lewis acidity of metal complexes, accelerating substrate activation .

Q. How can computational methods predict the compound’s interaction with biological targets or metal catalysts?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., kinases) using the oxazoline NH₂ as a hydrogen-bond donor. Grid boxes centered on active sites (20 ų) and Lamarckian GA parameters optimize pose selection .

- DFT Calculations (Gaussian 16) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For example, the LUMO of 4-(4-Methyl-oxazol-2-yl)aniline localizes on the oxazoline ring, suggesting nucleophilic attack sites in catalytic cycles .

Q. How can researchers address contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?

Methodological Answer:

- Twinning Analysis : Use PLATON’s TWIN tool to detect pseudo-merohedral twinning, common in oxazoline derivatives due to π-stacking interactions .

- ADP Validation : SHELXL’s SIMU and DELU restraints refine anisotropic displacement parameters (ADPs). For example, high ADPs in the oxazoline ring may indicate disorder, resolved via PART instructions to model split positions .

- Hydrogen Bonding : Validate N–H···O/N interactions using Mercury’s "Contacts" tool, ensuring donor-acceptor distances <3.2 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.